



# Application Notes & Protocols: Quantitative Analysis of Pirenoxine Sodium using Visible Spectrophotometry

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Compound of Interest		
Compound Name:	Pirenoxine sodium	
Cat. No.:	B037625	Get Quote

#### Introduction

**Pirenoxine sodium** is a crucial active pharmaceutical ingredient in ophthalmic preparations for the treatment of cataracts.[1] Its therapeutic action involves competitively inhibiting the binding of quinone substances to the soluble proteins of the crystalline lens, thereby preventing cataract development.[2] Accurate and precise quantification of **Pirenoxine sodium** in pharmaceutical formulations is paramount for ensuring dosage uniformity and therapeutic efficacy. Visible spectrophotometry offers a simple, cost-effective, and rapid analytical method for this purpose.[3] This document provides a detailed protocol for the quantitative analysis of **Pirenoxine sodium** in eye drop preparations using visible spectrophotometry, validated according to the United States Pharmacopeia (USP 36) and International Conference on Harmonization (ICH) Q2(R1) guidelines.[3][4]

### Principle

The quantitative determination of **Pirenoxine sodium** is based on the measurement of its absorbance in the visible region of the electromagnetic spectrum.[4] **Pirenoxine sodium** solution exhibits a characteristic maximum absorption at a specific wavelength, which is directly proportional to its concentration, following the Beer-Lambert law. This allows for the construction of a calibration curve from which the concentration of **Pirenoxine sodium** in an unknown sample can be determined. Notably, common preservatives in eye drops like



methylparaben and propylparaben do not interfere with the analysis in the visible region, as their absorption spectra are in the UV region.[4]

## **Experimental Protocols**

- 1. Instrumentation and Materials
- Instrumentation: A double-beam UV-Visible spectrophotometer equipped with 1 cm quartz cells.
- Reagents and Standards:
  - Pirenoxine sodium reference standard
  - Methanol (Analytical Grade)
  - Deionized water
  - Pirenoxine sodium eye drop samples
- 2. Preparation of Standard Solutions
- Stock Standard Solution: Accurately weigh and dissolve an appropriate amount of Pirenoxine sodium reference standard in 50% methanol to obtain a stock solution of a known concentration.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with 50% methanol to achieve concentrations within the linear range (e.g., 2.0-10.0 μg/mL).[3][4]
- 3. Sample Preparation
- Accurately dilute the Pirenoxine sodium eye drop sample with 50% methanol to obtain a theoretical concentration within the calibration range.[4]
- 4. Spectrophotometric Measurement
- Set the spectrophotometer to scan the wavelength range of the visible spectrum.



- Use 50% methanol as a blank.
- Record the absorbance of each working standard solution and the sample solution at the wavelength of maximum absorption (λmax), which has been determined to be 435 nm.[4]
- Construct a calibration curve by plotting the absorbance versus the concentration of the working standard solutions.
- Determine the concentration of Pirenoxine sodium in the sample solution from the calibration curve using linear regression.

# **Method Validation Summary**

The described visible spectrophotometric method has been validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[3][5]

Table 1: Linearity and Range[3][4]

Parameter	Result
Linearity Range	2.0-10.0 μg/mL
Correlation Coefficient (r²)	> 0.99

Table 2: Accuracy (Recovery Studies)[4]

Spiked Concentration Level	Mean Recovery (%)
80%	99.5 - 102.3%
100%	99.5 - 102.3%
120%	99.5 - 102.3%
Average Recovery	100.6%

Table 3: Precision[4]

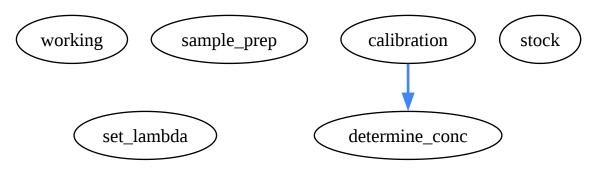


Precision Type	Concentration Levels	% RSD
Intra-day	3 levels	0.13 - 0.62%
Inter-day	3 levels	1.57 - 1.92%

Table 4: Detection and Quantification Limits[3][4]

Parameter	Result
Limit of Detection (LOD)	0.40 μg/mL
Limit of Quantification (LOQ)	1.2 μg/mL

# **Visualized Experimental Workflow**



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### References

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